For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isobutyl Angelate
This guide provides a detailed overview of the chemical structure, properties, and synthesis of isobutyl angelate, a fatty acid ester of interest in various scientific and industrial applications.
Chemical Structure and Formula
Isobutyl angelate is the ester formed from angelic acid and isobutyl alcohol. Its chemical formula is C9H16O2.[1][2][3][4][5][6] The IUPAC name for this compound is 2-methylpropyl (Z)-2-methylbut-2-enoate.[1][7] It is also known by synonyms such as Angelic Acid Isobutyl Ester and Isobutyl (Z)-2-Methyl-2-butenoate.[5][6]
Below is a diagram illustrating the logical relationship between the constituent parts of the isobutyl angelate molecule.
Caption: Formation of Isobutyl Angelate from its precursors.
The chemical structure of isobutyl angelate is as follows:
Caption: 2D Chemical Structure of Isobutyl Angelate.
Physicochemical Properties
A summary of the key physicochemical properties of isobutyl angelate is presented in the table below. This data is essential for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O2 | [1][2][3][4][5][6] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][8] |
| Odor | Winey, fruity, spicy, green, and weedy | [1][8] |
| Boiling Point | 176-177 °C at 760 mmHg | [1][2][4][8] |
| Density | 0.874-0.880 g/mL at 25 °C | [1][8] |
| Refractive Index | 1.438-1.446 at 20 °C | [1][8] |
| Flash Point | 140 °F (60 °C) | [2][8] |
| Vapor Pressure | 0.617 mmHg at 25 °C | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol | [1][8] |
| logP (o/w) | 3.28 | [8] |
| CAS Number | 7779-81-9 | [1][2][3] |
Experimental Protocols
Synthesis of Isobutyl Angelate via Fischer Esterification
Isobutyl angelate can be synthesized through the Fischer esterification of angelic acid with isobutyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3]
Materials:
-
Angelic acid
-
Isobutyl alcohol (2-methyl-1-propanol)
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction toward completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure isobutyl angelate.
Below is a workflow diagram for the synthesis and purification of isobutyl angelate.
Caption: Synthesis and Purification Workflow for Isobutyl Angelate.
Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess the purity of the synthesized ester and confirm its molecular weight.
-
Protocol: A diluted sample of the purified isobutyl angelate in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram will indicate the retention time and relative purity, while the mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of isobutyl angelate.[1]
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Protocol: A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr) and analyzed by an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretches.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure and confirm the identity of the product.
-
Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a complete structural confirmation.
Applications and Relevance
Isobutyl angelate is primarily used in the flavor and fragrance industries due to its pleasant fruity and chamomile-like aroma.[2][9] It is a component of some essential oils, such as that of Roman chamomile.[10] Its antimicrobial properties against certain oral microorganisms have also been noted, suggesting potential applications in oral care products.[2] In a research context, it serves as a useful model compound for studies of esterification reactions and as a building block in organic synthesis.[3]
References
- 1. Isobutyl angelate | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7779-81-9,ISOBUTYL ANGELATE | lookchem [lookchem.com]
- 3. CAS 7779-81-9: Isobutyl angelate | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Isobutyl Angelate | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Showing Compound Isobutyl angelate (FDB016743) - FooDB [foodb.ca]
- 8. parchem.com [parchem.com]
- 9. Isobutyl Angelate | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. isobutyl angelate, 7779-81-9 [thegoodscentscompany.com]
